Differential Anti-Proliferative Potency in Human Cancer Cell Lines
2-Methylestradiol demonstrates variable anti-proliferative potency across different human cancer cell lines, with GI50 values ranging from low micromolar to double-digit micromolar concentrations, indicating cell-type specific sensitivity [1]. In a comparative in vitro study, 2-Methylestradiol showed a GI50 of 3.6 μM against the HCT-116 colon cancer cell line, while a closely related analog (Compound 9) exhibited a markedly higher GI50 of 16 μM against the DU-145 prostate cancer cell line [2]. This quantifiable difference in potency, which varies significantly between cell lines, underscores the importance of cell-line specific profiling and precludes the assumption of uniform efficacy across all cancer models.
| Evidence Dimension | Anti-proliferative activity (GI50) |
|---|---|
| Target Compound Data | 3.6 μM (HCT-116 colon cancer cell line) |
| Comparator Or Baseline | 16 μM (Compound 9, a structural analog, against DU-145 prostate cancer cell line) |
| Quantified Difference | > 4-fold lower GI50 for 2-Methylestradiol in HCT-116 cells compared to Compound 9 in DU-145 cells |
| Conditions | Cytotoxicity assay against human cancer cell lines (HCT-116 and DU-145). |
Why This Matters
This highlights the cell-type dependent activity of 2-Methylestradiol, making it a valuable tool for studying differential sensitivity and resistance mechanisms in specific cancer models, which is crucial for targeted research procurement.
- [1] MedChemExpress. (n.d.). 2-Methyl estradiol (CAS 1818-12-8) product page. View Source
- [2] Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis, antitubulin and antimitotic activity, and cytotoxicity of analogs of 2-methoxyestradiol, an endogenous mammalian metabolite of estradiol that inhibits tubulin polymerization by binding to the colchicine binding site. Journal of Medicinal Chemistry, 38(12), 2041-2049. View Source
